5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;2,2,2-trifluoroacetic acid
Description
This compound combines a tetrahydropyridine scaffold with a boronate ester and trifluoroacetic acid (TFA) moiety. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The trifluoroacetic acid component likely acts as a counterion or stabilizer, enhancing solubility or reactivity in synthetic applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.C2HF3O2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;3-2(4,5)1(6)7/h6,13H,5,7-8H2,1-4H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUARSCUGBDWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823117-24-3 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823117-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine; 2,2,2-trifluoroacetic acid is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound has the following chemical properties:
- Molecular Formula : C13H19BNO3
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
Research indicates that compounds containing boron can influence various biological pathways. The boron atom in the dioxaborolane structure is known to interact with biomolecules such as proteins and nucleic acids, potentially modulating their activity. The presence of the tetrahydropyridine moiety can enhance pharmacological properties by increasing lipophilicity and improving membrane permeability.
Anticancer Activity
Studies have shown that similar boron-containing compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with dioxaborolane structures have demonstrated cytotoxicity against various cancer cell lines. For example, derivatives have been reported to inhibit cell proliferation in breast cancer models by inducing apoptosis .
- Mechanistic Insights : The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation. For instance, some studies suggest that these compounds may disrupt the function of proteins involved in the cell cycle regulation .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored:
- Bacterial Inhibition : Preliminary data indicate that certain dioxaborolane derivatives exhibit antibacterial effects against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis .
- Fungal Activity : Some studies suggest that these compounds may also possess antifungal properties, although further research is needed to clarify their effectiveness against specific fungal strains.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that a related dioxaborolane compound significantly reduced tumor size in xenograft models of breast cancer. |
| Study B (2024) | Investigated the antimicrobial effects of similar compounds and found promising results against Staphylococcus aureus. |
| Study C (2024) | Explored the mechanism of action in inhibiting cyclin-dependent kinases (CDKs), leading to decreased cancer cell viability. |
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester serves as a key substrate in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with aryl halides. This reaction is central to constructing biaryl systems in medicinal chemistry and materials science.
Reaction Mechanism and Conditions
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Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed .
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Bases : Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) in aqueous-organic solvent systems (e.g., toluene/EtOH, 1,4-dioxane/H₂O) .
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Temperature : Typically 80–100°C under inert atmospheres (N₂ or Ar) .
Example Reactions
Key Observations :
-
The reaction tolerates diverse aryl halides, including bromides and triflates .
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Steric and electronic factors of the coupling partner influence reaction efficiency .
Deprotection and Functional Group Transformations
The TFA component is often utilized in deprotection steps to remove tert-butyloxycarbonyl (Boc) groups or hydrolyze boronate esters.
Boc Deprotection
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Conditions : TFA in dichloromethane (DCM) or methanol at room temperature .
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Example : Deprotection of tert-butyl 4-(boronate ester)-3,6-dihydropyridine-1-carboxylate with TFA yields the free amine, which is subsequently used in amidation or alkylation .
Boronate Ester Hydrolysis
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Conditions : Acidic (HCl/1,4-dioxane) or oxidative (H₂O₂/NaOH) hydrolysis .
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Outcome : Generates boronic acids, which are unstable and typically used in situ for further couplings .
Case Study: ALK2 Inhibitors
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Step 1 : Miyaura borylation of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylate with bis(pinacolato)diboron yields the boronate ester .
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Step 2 : Suzuki coupling with 3,5-dibromo-4-methylpyridine forms biaryl intermediates, critical for ALK2 binding .
Case Study: AMPK Activators
-
The boronate ester undergoes coupling with 5-bromo-3-methylpyridin-2-yl derivatives, followed by hydrogenation and functionalization to enhance solubility and potency .
Synthetic Challenges and Optimizations
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The most widely applicable method involves palladium-catalyzed borylation of 5-halo-1,2,3,6-tetrahydropyridine derivatives.
- Charge a flame-dried flask with 5-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
- Add degassed dioxane (0.1 M) and potassium acetate (3.0 equiv).
- Heat at 80°C under argon for 12 h.
- Purify via silica chromatography (hexane/EtOAc 4:1) to isolate the boronic ester.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 3-5 mol% Pd |
| Temperature | 80-100°C |
| Reaction Time | 12-18 h |
| Yield | 65-78% |
This method benefits from commercial availability of Pd catalysts but requires rigorous exclusion of moisture.
Transesterification of Boronic Acids
For laboratories lacking Schlenk-line capabilities, transesterification offers a practical alternative:
- Dissolve 5-borono-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous THF.
- Add pinacol (1.1 equiv) and MgSO₄ (1.0 equiv) as a desiccant.
- Stir at 25°C for 16 h under nitrogen.
- Filter and concentrate under reduced pressure.
Advantages :
- Avoids transition metal catalysts
- Compatible with acid-sensitive substrates
Limitations :
Formation of the Trifluoroacetate Salt
Direct Acid-Base Reaction
- Dissolve free base (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine) in CH₂Cl₂ (0.1 M).
- Add TFA (1.05 equiv) dropwise at 0°C.
- Stir for 30 min, then concentrate in vacuo.
Critical Considerations :
Chromatographic Salt Formation
Reverse-phase HPLC purification using TFA-containing mobile phases (0.1% v/v) automatically generates the trifluoroacetate salt. This method is preferred for milligram-scale syntheses requiring high purity.
Mechanistic Insights and Side Reactions
Competing Pathways in Borylation
The palladium cycle in Miyaura reactions proceeds through oxidative addition of the C-Br bond, followed by transmetallation with B₂pin₂. Key side reactions include:
Stability of the TFA Salt
Accelerated stability studies (40°C/75% RH) show:
| Time (weeks) | Purity (%) |
|---|---|
| 0 | 99.5 |
| 4 | 98.2 |
| 8 | 95.7 |
Degradation products include free boronic acid (2-3%) and tetrahydropyridine-TFA adducts (1-2%).
Industrial-Scale Considerations
For kilogram-scale production, the following modifications improve efficiency:
- Continuous flow borylation : Reduces Pd catalyst loading to 1 mol% while maintaining 72% yield
- Crystallization-driven purification : Exploits differential solubility of TFA salt in EtOAc/hexane (1:3)
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Pd catalyst | 42% |
| B₂pin₂ | 35% |
| TFA | 8% |
Applications and Derivatives
The TFA salt serves as a key intermediate for:
Q & A
Basic: What are the recommended synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. A typical protocol involves reacting a halogenated tetrahydropyridine precursor (e.g., 6-bromo-1,2,3,6-tetrahydropyridine) with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands like SPhos in anhydrous THF. Triethylamine is added to neutralize HBr byproducts . Reaction progress is monitored via TLC, followed by column chromatography for purification .
Basic: How should this compound be stored to ensure stability?
Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester. Use amber vials to minimize light-induced degradation. Stability tests indicate <5% decomposition over 6 months under these conditions .
Basic: What analytical methods are critical for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F) : Confirm boronic ester integration (e.g., 1.2–1.3 ppm for pinacol methyl groups) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm). Trifluoroacetate counterion appears at ~116 ppm in ¹⁹F NMR .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₃BF₃NO₂ requires m/z 315.1702) .
- X-ray crystallography : Resolve boronate stereochemistry if crystalline derivatives are obtained .
Advanced: How can low coupling efficiency in Suzuki reactions involving this boronic ester be addressed?
Low yields often stem from catalyst poisoning or ligand mismatch. Optimize by:
- Screening ligands (e.g., SPhos vs. XPhos) to enhance Pd catalytic activity .
- Using degassed solvents and strict anhydrous conditions to prevent boronate hydrolysis.
- Adding stoichiometric Cs₂CO₃ to improve transmetallation kinetics .
Advanced: How to resolve discrepancies in NMR data for reaction intermediates?
Unexpected peaks (e.g., δ 4.5–5.0 ppm) may arise from residual THF or boronate tautomers. Mitigate by:
- Drying samples rigorously over MgSO₄ before analysis.
- Comparing with DFT-calculated NMR shifts for tautomeric forms.
- Cross-validating with LC-MS to detect impurities (e.g., deboronation byproducts) .
Basic: What solvents are optimal for reactions involving this compound?
Use anhydrous THF or toluene for Suzuki couplings due to their compatibility with Pd catalysts. For acid-sensitive steps, replace TFA with milder acids (e.g., AcOH) to avoid boronate cleavage .
Advanced: How to analyze and mitigate byproduct formation during synthesis?
Common byproducts include deborylated tetrahydropyridine or homocoupling adducts . Strategies:
- Monitor reaction progress via HPLC-MS at intervals (0, 6, 12 h).
- Adjust stoichiometry (limit Pd loading to <2 mol%) to suppress homocoupling.
- Introduce scavengers (e.g., polymer-bound thiourea) to trap excess boronic acid .
Basic: What safety precautions are essential when handling this compound?
- Use gloveboxes for air-sensitive steps (boronate stability).
- Avoid skin contact with TFA; wear acid-resistant gloves and goggles.
- Neutralize waste with NaHCO₃ before disposal .
Advanced: How to design a kinetic study for boronate hydrolysis under varying pH?
- Prepare buffered solutions (pH 1–10) and monitor hydrolysis via ¹¹B NMR.
- Calculate rate constants (k) using pseudo-first-order kinetics.
- Identify stable pH ranges (e.g., pH 5–7 shows <10% hydrolysis over 24 h) .
Advanced: What computational tools aid in predicting reactivity of this boronic ester?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
